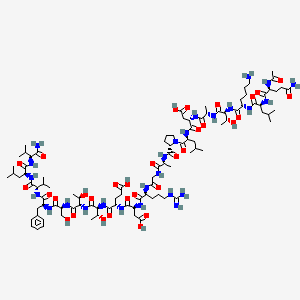
甘氨酸钙
描述
Calcium Glycinate, also known as calcium bisglycinate, is a chelated form of calcium that combines calcium with the amino acid glycine . It is a white crystalline powder with a slight sweet taste . It absorbs moisture in the air very easily . This chelation process enhances the absorption and bioavailability of calcium in our body .
Synthesis Analysis
Calcium Glycinate is formed by glycine and calcium compounds through chemical reactions . The metal ion is bonded to the amino and carboxyl group to form two five-membered rings .Molecular Structure Analysis
The molecular formula of Calcium Glycinate is C4H8CaN2O4 . The metal ion is bonded to the amino and carboxyl group to form two five-membered rings .Chemical Reactions Analysis
Metal glycinate chelates are formed by glycine and metal compounds through chemical reactions . Calcium glycinate, magnesium glycinate, and zinc glycinate are kinds of new-type and ideal nutrient supplements, which have satisfactory physico-chemical properties and bioactivities .Physical And Chemical Properties Analysis
Calcium Glycinate is a white crystalline powder with a slight sweet taste . It absorbs moisture in the air very easily . It is easily soluble in water and not soluble in ethanol .科学研究应用
Nutrient Supplementation and Metal Deficiency Treatment
Calcium glycinate, along with magnesium glycinate and zinc glycinate, belongs to a class of metal glycinate chelates. These compounds are essential nutrient supplements with favorable physico-chemical properties and bioactivities. They play a crucial role in preventing and treating metal deficiencies. The structural characterization reveals that the metal ion forms a bond with both the amino and carboxyl groups, resulting in a five-membered ring structure .
Bone Health and Calcium Absorption
Calcium glycinate can serve as a valuable agent for bone health. Its oral administration compensates for calcium deficiency in bone tissue. Notably, it enters the bloodstream primarily through the gastrointestinal tract, making it an effective calcium source. As bone accumulates calcium, calcium glycinate contributes to maintaining optimal bone mineralization .
Plant Health and Photosynthesis Enhancement
Exogenous calcium application, including calcium glycinate, has demonstrated positive effects on plant health. By improving photosynthesis, it enhances overall plant growth and resilience. Researchers have explored its application in agriculture, particularly for crop yield improvement .
Biochemical Metabolism and Antiorthostatic Hypokinesia
Studies have investigated the effects of calcium glycinate on biochemical metabolic parameters. In conditions such as antiorthostatic hypokinesia (reduced physical activity due to prolonged bed rest or space travel), calcium glycinate influences bone tissue metabolism. Additionally, it has been studied during the healing of experimental tibial fractures .
Calcium Nanoagents for Crop Protection
Calcium nutrition nanoagents, including calcium glycinate, hold promise for protecting crops from mosaic diseases. These nanoagents enhance plant resistance and contribute to disease prevention. The combination of calcium glycinate with other compounds shows improved control effects .
Food and Pharmaceutical Industries
Calcium glycinate finds applications in food and pharmaceutical formulations. Its stability, solubility, and bioavailability make it an attractive choice for fortifying products. Whether in dietary supplements or functional foods, calcium glycinate contributes to overall health and well-being.
作用机制
Target of Action
Calcium glycinate primarily targets the bone tissue . It plays a crucial role in maintaining bone health and compensating for calcium deficiency .
Mode of Action
Calcium glycinate is a chelate formed by calcium and glycine through chemical reactions . The metal ion (calcium) is bonded to the amino and carboxyl group of glycine to form two five-membered rings . This structure allows calcium glycinate to interact efficiently with its targets, particularly in bone tissue .
Biochemical Pathways
Calcium glycinate influences the biochemical metabolic parameters of bone tissue . It plays a role in the regulation of bone tissue metabolism, particularly under conditions such as osteoporosis and during the healing of fractures
Pharmacokinetics
The absorption of calcium glycinate can be efficient at significantly lower oral doses . It is absorbed faster and more selectively compared to other forms of calcium
Result of Action
The primary molecular and cellular effect of calcium glycinate is the regulation of bone tissue metabolism . It has the potential to compensate for bone tissue calcium deficiency, which is particularly beneficial in conditions like osteoporosis and during the healing of fractures .
Action Environment
The action, efficacy, and stability of calcium glycinate can be influenced by various environmental factors. For instance, physiological conditions such as pregnancy, infancy, menopause, old age, hormones, and growth factors associated with calcium metabolism can affect the bioavailability of calcium . Diseases limiting its absorption and the composition of the intestinal microbiota are also significant factors
安全和危害
Calcium supplements cause few, if any, side effects. But side effects can sometimes occur, including gas, constipation, and bloating . In general, calcium carbonate is the most constipating . You may need to try a few different brands or types of calcium supplements to find one that you tolerate the best .
未来方向
属性
IUPAC Name |
calcium;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CaN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30954885 | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium glycinate | |
CAS RN |
33242-26-1, 35947-07-0 | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycinate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)




